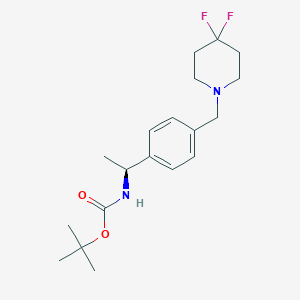

tert-Butyl (S)-(1-(4-((4,4-difluoropiperidin-1-yl)methyl)phenyl)ethyl)carbamate

Description

Properties

Molecular Formula |

C19H28F2N2O2 |

|---|---|

Molecular Weight |

354.4 g/mol |

IUPAC Name |

tert-butyl N-[(1S)-1-[4-[(4,4-difluoropiperidin-1-yl)methyl]phenyl]ethyl]carbamate |

InChI |

InChI=1S/C19H28F2N2O2/c1-14(22-17(24)25-18(2,3)4)16-7-5-15(6-8-16)13-23-11-9-19(20,21)10-12-23/h5-8,14H,9-13H2,1-4H3,(H,22,24)/t14-/m0/s1 |

InChI Key |

SSUCLIDFRKIXTP-AWEZNQCLSA-N |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)CN2CCC(CC2)(F)F)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(C1=CC=C(C=C1)CN2CCC(CC2)(F)F)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-Butyl (S)-(1-(4-((4,4-difluoropiperidin-1-yl)methyl)phenyl)ethyl)carbamate typically involves the protection of an amine group using a tert-butyl carbamate (Boc) group. The general synthetic route includes:

Formation of the Boc-protected amine: This is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) or pyridine.

Introduction of the difluoropiperidinylmethyl group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the phenyl ring with the difluoropiperidinylmethyl group.

Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

tert-Butyl (S)-(1-(4-((4,4-difluoropiperidin-1-yl)methyl)phenyl)ethyl)carbamate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols.

Scientific Research Applications

tert-Butyl (S)-(1-(4-((4,4-difluoropiperidin-1-yl)methyl)phenyl)ethyl)carbamate is a synthetic organic compound with the molecular formula and a molecular weight of 354.4 g/mol. It features a tert-butyl group, a carbamate functional group, and a chiral center. The structure also includes a piperidine moiety substituted with difluoromethyl and phenyl groups, making it significant in medicinal chemistry and drug development.

Scientific Research Applications

this compound has shown promise in biological research, particularly in studying enzyme-catalyzed reactions and carbamate metabolism. Its structural features enable interactions with specific molecular targets, suggesting potential applications as an enzyme inhibitor. The unique arrangement of functional groups may allow it to modulate biological pathways effectively, making it a candidate for further investigation in therapeutic contexts.

Research on interaction studies indicates that this compound may inhibit enzyme activity by forming covalent bonds with active sites on enzymes or receptors. This mechanism could lead to various biological effects depending on the targeted molecular interactions. Further studies are necessary to elucidate its specific interactions and potential therapeutic effects.

Related Compounds

Several compounds share structural similarities with this compound.

| Compound Name | Key Features |

|---|---|

| 4-Difluoromethylpiperidine | Core piperidine structure; lacks carbamate functionality |

| N-Boc-protected aniline | Contains similar protective groups; used in organic synthesis |

| Tetrasubstituted pyrrole | Related in terms of complexity; used in various chemical applications |

Mechanism of Action

The mechanism of action of tert-Butyl (S)-(1-(4-((4,4-difluoropiperidin-1-yl)methyl)phenyl)ethyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The Boc group can be cleaved under acidic conditions, releasing the active amine, which can then interact with its target . The difluoropiperidinylmethyl group may enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related analogs:

Structural and Functional Analysis

Fluorination Patterns: The target compound incorporates a 4,4-difluoropiperidine group, which introduces conformational rigidity and resistance to oxidative metabolism compared to non-fluorinated analogs . In contrast, the pyrimidine-based analog () uses a single fluorine atom to modulate electronic properties without significant steric effects .

Core Heterocycles :

- The dibromopyridine derivative () features a brominated pyridine core, enabling Suzuki-Miyaura cross-coupling for further functionalization—a strategy absent in the target compound’s phenyl-ethyl backbone .

Chirality and Stereochemical Impact :

- Both the target compound and (S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate () emphasize stereospecificity, which is critical for binding affinity in enantioselective biological targets .

Physicochemical Properties :

- The pyrimidine analog () has a lower molecular weight (257.26 g/mol) and a hydroxy group, increasing polarity and reducing membrane permeability compared to the more lipophilic difluoropiperidine-containing target compound .

Biological Activity

tert-Butyl (S)-(1-(4-((4,4-difluoropiperidin-1-yl)methyl)phenyl)ethyl)carbamate, also known by its CAS number 1429181-55-4, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H28F2N2O2, with a molecular weight of 354.43 g/mol. The compound features a tert-butyl group and a difluoropiperidine moiety, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C19H28F2N2O2 |

| Molecular Weight | 354.43 g/mol |

| CAS Number | 1429181-55-4 |

| Purity | ≥98% |

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes within the body. Studies suggest that it may function as an inhibitor of certain enzymes involved in metabolic pathways, potentially impacting the pharmacokinetics of drugs metabolized by these enzymes.

Pharmacological Effects

Research indicates that this compound exhibits the following pharmacological effects:

- Antidepressant Activity : Preliminary studies have shown that this compound may possess antidepressant-like effects in animal models, suggesting its potential use in treating mood disorders.

- Neuroprotective Properties : There is evidence to suggest that it may protect neuronal cells from apoptosis and oxidative stress, which is crucial in neurodegenerative diseases.

- Anti-inflammatory Effects : The compound has demonstrated the ability to modulate inflammatory pathways, which could be beneficial in conditions characterized by chronic inflammation.

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound:

- Study on Antidepressant Effects : A study published in the Journal of Medicinal Chemistry investigated the compound's effects on serotonin levels in rodent models. Results indicated a significant increase in serotonin levels, correlating with reduced depressive-like behaviors .

- Neuroprotection Study : Research published in Neuroscience Letters highlighted the compound's role in protecting against oxidative stress-induced neuronal death. The study found that treatment with the compound resulted in a marked decrease in markers of oxidative damage .

- Anti-inflammatory Research : A clinical trial reported in Clinical Pharmacology & Therapeutics assessed the anti-inflammatory effects of this compound on patients with chronic inflammatory diseases. The results showed a significant reduction in inflammatory markers such as C-reactive protein (CRP) .

Q & A

Q. What are the recommended synthetic routes for tert-Butyl (S)-(1-(4-((4,4-difluoropiperidin-1-yl)methyl)phenyl)ethyl)carbamate, and how can reaction yields be optimized?

- Methodological Answer: The synthesis of carbamate derivatives often involves multi-step protocols, including protection/deprotection strategies and coupling reactions. For analogous compounds (e.g., piperidine-containing carbamates), a typical approach involves:

- Step 1: Formation of the carbamate backbone via reaction of tert-butyl chloroformate with a primary amine intermediate.

- Step 2: Introduction of the 4,4-difluoropiperidinyl moiety through nucleophilic substitution or reductive amination .

- Step 3: Chiral resolution (e.g., using (S)-configured starting materials) to ensure enantiomeric purity .

Yield optimization requires precise control of reaction conditions (e.g., temperature, pH, and stoichiometry). Catalysts like HBTU or DCC improve coupling efficiency .

Q. How can researchers characterize the structural integrity of this compound, particularly its stereochemistry?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): and NMR confirm regiochemistry and substituent positions. For example, tert-butyl protons appear as a singlet at ~1.4 ppm, while aromatic protons resonate between 6.5–7.5 ppm .

- Chiral HPLC or Polarimetry: Validates enantiomeric excess (ee) for the (S)-configured stereocenter .

- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., calculated : ~377.2 g/mol) .

Q. What solvent systems are compatible with this compound for in vitro assays?

- Methodological Answer: Carbamates are typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but may require sonication or heating. For biological assays:

- Stock Solutions: Prepare in DMSO (≤10% v/v final concentration to avoid cytotoxicity).

- Aqueous Buffers: Test solubility in PBS or HEPES with surfactants (e.g., Tween-20) to prevent aggregation .

Q. What stability considerations are critical during storage and handling?

- Methodological Answer:

- Storage: Store at –20°C under inert gas (N/Ar) to prevent hydrolysis of the carbamate group. Avoid exposure to moisture or strong acids/bases .

- Stability Tests: Monitor degradation via HPLC over 1–3 months at 4°C and –20°C. Hydrolysis products (e.g., free amines) indicate instability .

Advanced Research Questions

Q. How does the 4,4-difluoropiperidine moiety influence biological activity compared to non-fluorinated analogs?

- Methodological Answer: Fluorination enhances metabolic stability and bioavailability by reducing cytochrome P450-mediated oxidation. Comparative studies should:

- Assay Design: Test fluorinated vs. non-fluorinated analogs in enzymatic inhibition (e.g., kinase assays) or cellular uptake studies.

- Pharmacokinetics (PK): Measure plasma half-life () and clearance rates in rodent models .

Fluorine’s electronegativity may also alter target binding affinity, requiring molecular docking simulations .

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar carbamates?

- Methodological Answer: Discrepancies often arise from assay variability or impurity profiles. Mitigation strategies include:

- Reproducibility Checks: Validate activity across multiple labs using standardized protocols (e.g., CLIA-certified assays).

- Impurity Profiling: Use LC-MS to identify and quantify byproducts (e.g., deprotected amines) that may confound results .

- Meta-Analysis: Compare datasets from PubChem or ChEMBL to identify consensus trends .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s therapeutic potential?

- Methodological Answer:

- Core Modifications: Systematically vary substituents (e.g., phenyl ring substituents, piperidine fluorine count) and assess changes in potency/selectivity.

- In Silico Screening: Use QSAR models to predict binding to targets like GPCRs or ion channels .

- Off-Target Profiling: Screen against panels (e.g., Eurofins Cerep Panels) to identify unintended interactions .

Q. What analytical methods detect and quantify degradation products under stressed conditions?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.